Ethyl 2-acetylocta-4,6-dienoate
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Overview
Description
Ethyl 2-acetylocta-4,6-dienoate is an organic compound with the molecular formula C12H18O3 It is characterized by its ester and ketone functional groups, and it contains multiple double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-acetylocta-4,6-dienoate typically involves esterification reactions. One common method is the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For example, the esterification of octa-4,6-dienoic acid with ethanol in the presence of sulfuric acid can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-acetylocta-4,6-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated compounds.
Substitution: The ester and ketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are often used.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated esters or alcohols.
Substitution: Formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Ethyl 2-acetylocta-4,6-dienoate has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-acetylocta-4,6-dienoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways and influence the compound’s effects .
Comparison with Similar Compounds
- Ethyl 2-acetylocta-2,4-dienoate
- Ethyl 2-acetylocta-4,6-dienoate
- This compound
Comparison: this compound is unique due to its specific arrangement of double bonds and functional groups. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions. Its unique structure also contributes to its distinct applications in various fields .
Properties
CAS No. |
62765-18-8 |
---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
ethyl 2-acetylocta-4,6-dienoate |
InChI |
InChI=1S/C12H18O3/c1-4-6-7-8-9-11(10(3)13)12(14)15-5-2/h4,6-8,11H,5,9H2,1-3H3 |
InChI Key |
AVZKIWRJJRXVSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=CC=CC)C(=O)C |
Origin of Product |
United States |
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